Isoquinolin-1-yl(phenyl)methyl thiophene-2-carboxylate
Description
Isoquinolin-1-yl(phenyl)methyl thiophene-2-carboxylate is a heterocyclic compound featuring three distinct moieties:
- Isoquinoline: A bicyclic aromatic structure known for its role in medicinal chemistry, particularly in alkaloids with antimicrobial and anticancer properties.
- Thiophene-2-carboxylate ester: A sulfur-containing heterocycle that serves as a bioisostere for benzene, often improving metabolic stability and bioavailability.
The ester linkage may confer tunable hydrolysis rates, influencing pharmacokinetics compared to amide or carboxylic acid analogs .
Properties
Molecular Formula |
C21H15NO2S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
[isoquinolin-1-yl(phenyl)methyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C21H15NO2S/c23-21(18-11-6-14-25-18)24-20(16-8-2-1-3-9-16)19-17-10-5-4-7-15(17)12-13-22-19/h1-14,20H |
InChI Key |
UZEWAGNQYRDKJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolin-1-yl(phenyl)methyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with phenylmethyl bromide, followed by the introduction of the thiophene-2-carboxylate group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-1-yl(phenyl)methyl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Isoquinolin-1-yl(phenyl)methyl thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Isoquinolin-1-yl(phenyl)methyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with key analogs:
Structural and Functional Analogues
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The thiophene ring may resist oxidative metabolism better than furan or pyrrole analogs, while the ester group could undergo slower hydrolysis than amides .
- Toxicity : Analogous to Thiophene fentanyl hydrochloride (), insufficient toxicological data exist for the target compound, necessitating caution in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
